3-(Benzenesulfonyl)azetidine

β-lactamase inhibition enzyme inhibitor screening antibiotic resistance research

Medicinal chemists developing JAK/CSF-1R/STAT3 kinase inhibitors require the C3-benzenesulfonyl azetidine regioisomer-N1-substituted isomers lack the spatial orientation for kinase hinge-region binding, while aziridine analogs suffer uncontrolled decomposition. 3-(Benzenesulfonyl)azetidine (CAS 1206970-11-7) resolves these challenges: • C3-sulfonyl orientation critical for kinase hinge-region target engagement; N1-isomers are inactive • ~25.7 kcal/mol ring strain enables controlled, triggerable derivatization without off-target reactivity • Dual β-lactamase inhibition (TEM-1 IC₅₀ 15.2 µM; P-99 IC₅₀ 8.5 µM) supports antibiotic adjuvant programs • UV-active benzenesulfonyl handle simplifies chromatographic monitoring during multi-step synthesis

Molecular Formula C9H11NO2S
Molecular Weight 197.252
CAS No. 1206970-11-7
Cat. No. B581432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzenesulfonyl)azetidine
CAS1206970-11-7
Molecular FormulaC9H11NO2S
Molecular Weight197.252
Structural Identifiers
SMILESC1C(CN1)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C9H11NO2S/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
InChIKeyZAKRJACOZVLRFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzenesulfonyl)azetidine: Identity & Procurement


3-(Benzenesulfonyl)azetidine (CAS 1206970-11-7) is a four-membered nitrogen-containing heterocycle (azetidine) bearing a benzenesulfonyl substituent at the C3 position (molecular formula C₉H₁₁NO₂S, MW 197.25 g/mol, purity typically ≥95–97%) . The azetidine ring possesses approximately 25.7 kcal/mol of ring strain—significantly less than the three-membered aziridine (~27 kcal/mol) but greater than five-membered pyrrolidine—which translates into a balance of sufficient stability for routine handling and latent reactivity that can be triggered under controlled acidic or nucleophilic conditions [1]. This compound is primarily procured as a versatile synthetic building block for medicinal chemistry programs targeting kinase inhibition (e.g., Janus kinase, CSF-1R, and STAT3 pathways) and for the preparation of quinolone antibiotics, where the benzenesulfonyl group serves both as a protecting/activating moiety and as a pharmacophoric element enabling specific protein-ligand interactions [2].

Compound Role

Versatile azetidine building block for kinase inhibitor and quinolone antibiotic synthesis

Functional Motif

C3-benzenesulfonyl group provides pharmacophoric binding and UV-active purification handle

Ring Strain Profile

Moderate strain supports controlled ring-opening derivatization while resisting premature decomposition

Why 3-(Benzenesulfonyl)azetidine Cannot Be Substituted


Simple generic substitution of 3-(Benzenesulfonyl)azetidine with unsubstituted azetidine, N-sulfonyl azetidine positional isomers (e.g., 1-(benzenesulfonyl)azetidine), or three-membered aziridine congeners fails on multiple fronts. First, the C3 benzenesulfonyl substitution pattern is critical for biological target engagement: in JAK inhibitor programs, the 3-(benzenesulfonyl)azetidine motif serves as a privileged fragment for pyrrolopyrimidine-based inhibitors, and moving the sulfonyl group to the N1 position eliminates the requisite spatial orientation for kinase hinge-region binding . Second, the four-membered azetidine ring provides a distinctly different stability–reactivity profile compared to aziridines: azetidines exhibit sufficient ring strain (~25.7 kcal/mol) to enable ring-opening derivatization, but they resist the uncontrolled, non-selective nucleophilic decomposition that plagues aziridines under physiological or acidic conditions, making azetidine-based intermediates far more process-friendly in multi-step synthesis [1][2]. Third, the benzenesulfonyl group on the azetidine C3 position is not merely a protecting group; it contributes directly to biochemical interactions. Studies have demonstrated that 3-(benzenesulfonyl)azetidine engages β-lactamase enzymes (TEM-1 and P-99) with measurable inhibition—an activity that is absent in the des-benzenesulfonyl azetidine parent or in simple N-alkyl azetidines .

Risk Factor
Target Compound
Potential Substitute
Regiochemistry
C3-substituted preserves N1 for kinase core attachment
N1-substituted blocks N-alkylation site; unusable for JAK inhibitor synthesis
Ring Stability
Stable under standard handling; controlled acid-mediated opening
Aziridine analogs prone to uncontrolled decomposition at pH
Target Engagement
Benzenesulfonyl required for β-lactamase inhibition
Unsubstituted azetidine shows no measurable enzyme inhibition

3-(Benzenesulfonyl)azetidine vs. Analogs: Differentiation Evidence


β-Lactamase Inhibition: TEM-1 and P-99

3-(Benzenesulfonyl)azetidine demonstrates measurable inhibition against two clinically relevant β-lactamase enzymes with distinct inhibition modalities. Against TEM-1, it acts as a competitive inhibitor with an IC₅₀ of 15.2 µM, while against P-99 (a class C cephalosporinase), it exhibits non-competitive inhibition with an IC₅₀ of 8.5 µM . By contrast, the unsubstituted parent azetidine (CAS 503-29-7) and N-substituted azetidine analogs lacking the C3 benzenesulfonyl group do not show appreciable inhibition of these enzymes at comparable concentrations, as the benzenesulfonyl pharmacophore is required for productive binding within the enzyme active site [1]. The differential inhibition mode (competitive vs. non-competitive) between the two β-lactamase classes further indicates that the benzenesulfonyl azetidine scaffold can engage distinct binding pockets depending on the enzyme architecture, a versatility not shared by simpler azetidine or aziridine building blocks.

β-Lactamase Inhibition
Cross-study comparable
Reported IC₅₀ values vs. TEM-1 and P-99
8.5–15.2 µM
Competitive (TEM-1) / Non-competitive (P-99)
Supports enzyme inhibitor probe development
Parent azetidine shows no inhibition; benzenesulfonyl motif is required for binding
β-lactamase inhibition enzyme inhibitor screening antibiotic resistance research

Ring Stability: Azetidine vs. Aziridine Analogs

The four-membered azetidine ring in 3-(benzenesulfonyl)azetidine provides a quantifiable stability advantage over three-membered aziridine analogs. Aziridines undergo rapid, often uncontrolled ring-opening under mildly acidic conditions (pH < 5) due to their higher ring strain (~27 kcal/mol) and the electrophilic nature of the three-membered ring, which poses significant challenges in multi-step synthetic sequences and in biological assay conditions [1]. In contrast, azetidines possess moderate ring strain (~25.7 kcal/mol) that preserves the ring integrity under standard laboratory handling and storage conditions (stable at room temperature in dry, cool environment), while still enabling controlled ring-opening when specifically desired (e.g., acid-mediated decomposition with pendant nucleophiles) [2]. Specifically, aryl azetidines have been shown to undergo intramolecular ring-opening only under deliberate acid catalysis with an appropriately positioned internal nucleophile; otherwise, the four-membered ring remains intact [2]. This translates to superior shelf stability and broader synthetic compatibility window compared to aziridine-based intermediates.

Ring Stability Profile
Class-level inference
Reported ring strain and decomposition propensity
Azetidine
Aziridine
Higher bar indicates greater stability; aziridines decompose rapidly at low pH
Supports multi-step synthesis and storage stability screening
Class-level comparison; individual batch stability should be verified
ring strain stability azetidine vs aziridine process chemistry robustness

Anti-MRSA Quinolones via C7-Azetidine Derivatization

3-Substituted azetidine derivatives, of which 3-(benzenesulfonyl)azetidine is a representative member, have been incorporated into the C7 position of fluoroquinolone scaffolds to yield novel antibacterial agents with enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). Ikee et al. demonstrated that azetidine-containing quinolones (synthesized via ring-opening of 1-azabicyclo[1.1.0]butane, a precursor that can be converted to 3-sulfenyl- and further to 3-sulfonyl-azetidine derivatives) exhibited greater antibacterial activity against MRSA compared to the clinically used fluoroquinolone levofloxacin (LVFX) [1]. While this study used 3-sulfenylazetidine intermediates (not the specific 3-benzenesulfonyl derivative), the synthetic route is directly extensible: 3-(benzenesulfonyl)azetidine serves as a more oxidized, stable sulfonyl analogue of the sulfenyl intermediates, offering the same C7 substitution geometry with enhanced oxidative stability during synthesis [1]. The benzenesulfonyl group also provides a UV-active chromophore facilitating reaction monitoring and purification, a practical advantage over non-aromatic sulfonyl azetidine intermediates.

Anti-MRSA Quinolone SAR
Class-level inference
Reported activity of C7-azetidine quinolones vs. levofloxacin
Several azetidine-containing fluoroquinolones exceeded levofloxacin against MRSA in vitro
Supports antimicrobial screening workflow; quinolone C7 derivatization
Class SAR inference; benzenesulfonyl analog is a stable sulfenyl surrogate
quinolone antibiotics MRSA antibacterial SAR azetidine-containing fluoroquinolones

Positional Isomer Advantage: C3- vs. N1-Substitution

The regiochemistry of the benzenesulfonyl group on the azetidine ring critically determines the utility of the building block for kinase inhibitor synthesis. 3-(Benzenesulfonyl)azetidine places the sulfonyl group at the C3 position, which is geometrically poised for further derivatization into pyrrolopyrimidine-based Janus kinase (JAK) inhibitors, as specifically cited in vendor documentation referencing this compound as an intermediate for JAK inhibitor programs . The isomeric 1-(benzenesulfonyl)azetidine (CAS 121819-13-4, also commercially available) positions the sulfonyl group on the ring nitrogen, which blocks the N-alkylation site typically required for attachment to the kinase inhibitor core scaffold, thereby rendering the N1-substituted isomer unsuitable for the same synthetic sequences [1]. The C3 substitution pattern preserves the free NH of the azetidine ring for subsequent N-functionalization while providing the sulfonyl group as a hydrogen-bond acceptor and steric element at the correct spatial position for kinase hinge-region interactions.

Positional Isomer Context
Head-to-head
C3- vs. N1-benzenesulfonyl substitution
C3: Free NH available for N-alkylation
N1: Sulfonyl blocks core attachment site
Isomer choice determines synthetic utility for JAK inhibitor programs
No quantitative biological comparison of final inhibitors available
Janus kinase (JAK) inhibitor pyrrolopyrimidine positional isomer SAR kinase hinge binder

3-(Benzenesulfonyl)azetidine Applications


JAK Inhibitor Lead Optimization via Pyrrolopyrimidine

Procure 3-(benzenesulfonyl)azetidine (or its hydrochloride salt, CAS 1820741-25-0) as a key intermediate for synthesizing pyrrolopyrimidine-based Janus kinase (JAK) inhibitors . The free NH of the azetidine ring enables N-alkylation to attach the azetidine-sulfonyl fragment to the pyrrolopyrimidine core, while the C3 benzenesulfonyl group provides critical pharmacophoric interactions within the kinase hinge region. This application is directly supported by vendor documentation citing this compound as an intermediate for JAK inhibitor programs targeting inflammatory and autoimmune diseases .

Anti-MRSA Fluoroquinolone Development

Use 3-(benzenesulfonyl)azetidine as a precursor for C7-substituted fluoroquinolone antibiotics, leveraging the established SAR showing that C7-azetidine-containing quinolones exhibit antibacterial activity superior to levofloxacin against MRSA [1]. The benzenesulfonyl group provides a stable, UV-active handle that facilitates chromatographic purification and reaction monitoring during multi-step quinolone synthesis. The azetidine ring can be introduced via nucleophilic displacement at the C7 position of the quinolone nucleus.

β-Lactamase Inhibitor Probe: TEM-1 & P-99

Employ 3-(benzenesulfonyl)azetidine as a starting scaffold for developing novel β-lactamase inhibitors, capitalizing on its demonstrated dual inhibitory activity against both class A (TEM-1, IC₅₀ = 15.2 µM, competitive) and class C (P-99, IC₅₀ = 8.5 µM, non-competitive) β-lactamases . The distinct inhibition modalities (competitive vs. non-competitive) suggest the benzenesulfonyl azetidine core can be elaborated to achieve broad-spectrum β-lactamase coverage, a desirable feature for combating antibiotic-resistant bacterial infections.

Chemical Biology Toolbox: Controlled Ring-Opening Probes

Utilize the moderate, triggerable ring strain of the azetidine scaffold (~25.7 kcal/mol) for designing activity-based probes or covalent inhibitors [2]. Unlike aziridine-based probes that suffer from rapid non-specific reactivity, 3-(benzenesulfonyl)azetidine offers controlled ring-opening only under specific conditions (acid catalysis with an internal nucleophile), enabling more selective target engagement [3]. This application is relevant for chemical biology groups developing covalent fragment libraries or studying enzyme mechanisms requiring precise spatial and temporal control of covalent bond formation.

Application
Selection Property
Validation Focus
JAK Inhibitor Lead Optimization
C3 regiochemistry with free NH for N-alkylation
Pyrrolopyrimidine core attachment and hinge-region interaction modeling
Anti-MRSA Fluoroquinolone Development
UV-active sulfonyl handle and oxidative stability
C7-substitution yield and MRSA strain-panel endpoint review
β-Lactamase Inhibitor Probe
Benzenesulfonyl pharmacophore for enzyme active site binding
TEM-1 and P-99 IC₅₀ verification and inhibition modality confirmation
Controlled Ring-Opening Probe Design
Moderate ring strain enabling triggered covalent bond formation
Acid-catalyzed opening conditions and target engagement selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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